NS3 Protease Binding Affinity: Bicyclic Gem-Dimethylproline vs. Simple Proline Scaffold
In structured pentapeptide scaffolds targeting the HCV NS3 protease, the incorporation of the dimethylcyclopropylproline moiety (derived from methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride) produced a 1000-fold increase in NS3 protease inhibition compared to the identical scaffold bearing simple proline at the P2 position [1]. This enhancement is attributed to both the conformational constraint imposed by the bicyclic system and the optimal hydrophobic packing of the gem-dimethyl group against the S2 pocket residues Ala156, Arg155, Val158, and His57 .
| Evidence Dimension | NS3 protease inhibition potency (IC50) in pentapeptide scaffold |
|---|---|
| Target Compound Data | Scaffold with dimethylcyclopropylproline at P2: baseline IC50 (exact value not publicly disclosed in available SAR tables; 1000-fold shift documented relative to proline comparator) [1] |
| Comparator Or Baseline | Identical pentapeptide scaffold with simple proline at P2: IC50 1000-fold higher (weaker) [1] |
| Quantified Difference | ~1000-fold improvement in inhibitory potency [1] |
| Conditions | In vitro HCV NS3/4A protease enzymatic assay using peptidomimetic pentapeptide scaffolds; conditions as described in Venkatraman et al. J. Med. Chem. 2010 [1][2] |
Why This Matters
This 1000-fold potency differential demonstrates that simple proline or non-cyclopropane-containing analogs are not viable substitutes for the target compound's scaffold in NS3 protease inhibitor programs, directly guiding procurement toward the specific bicyclic gem-dimethylproline ester.
- [1] Venkatraman, S. et al. Discovery of boceprevir, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infection. J. Med. Chem., 2010, 53(18), 6821–6835. DOI: 10.1021/jm1005767. View Source
- [2] Liu, J. et al. Boceprevir (Victrelis). In: European Journal of Medicinal Chemistry, 2020. DOI: 10.1016/B978-0-12-396492-2.00031-X. View Source
